maltotriose

Descripción general

Descripción

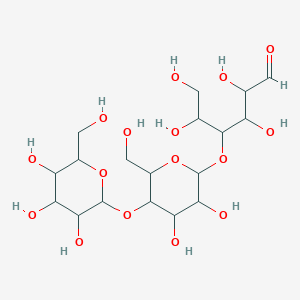

Maltotriose (C₁₈H₃₂O₁₆) is a trisaccharide composed of three glucose units linked by α-1,4-glycosidic bonds, produced via enzymatic hydrolysis of starch . It is notable for its mild sweetness, moisture retention, and low freezing-point depression, making it valuable in food industries (e.g., baked goods, desserts) and medical applications (e.g., intravenous feeding) . Unlike sucrose or glucose, this compound reduces starch retrogradation, enhancing product shelf life . Despite its utility, high production costs limit widespread adoption .

Métodos De Preparación

Chemical Synthesis via Acetolysis of Pullulan

Raw Material and Reaction Mechanism

Pullulan, an exopolysaccharide produced by Aureobasidium pullulans, serves as the primary substrate for maltotriose synthesis. Its structure contains alternating α-1,4 and α-1,6 glycosidic bonds, with the latter being more susceptible to acid-catalyzed cleavage. The acetolysis reaction exploits this lability, selectively breaking α-1,6 linkages while preserving α-1,4 bonds to yield this compound acetylated intermediates .

Optimized Reaction Conditions

The patent CN1680571A outlines a three-step process:

-

Acetolysis : Pullulan reacts with a mixed solution of acid (e.g., sulfuric acid, zinc chloride, or trifluoroacetic acid) and acetic anhydride at a ratio of 1:10–1:100 (acid:acetic anhydride). Temperatures range from −10°C to +50°C, with glacial acetic acid comprising 10–50% of the solvent volume .

-

Deacetylation : Base hydrolysis (pH 9–10) using sodium methoxide or ammonia-saturated methanol removes acetyl groups.

-

Purification : Reversed-phase chromatography (e.g., Sephadex G-25) followed by lyophilization produces this compound with >99.5% purity .

Table 1: Key Parameters for Chemical Synthesis

| Parameter | Optimal Range | Outcome |

|---|---|---|

| Acid:Acetic Anhydride | 1:10–1:100 | Selective α-1,6 bond cleavage |

| Temperature | −10°C to +50°C | 85–90% yield of acetylated product |

| Deacetylation pH | 9–10 | Complete acetyl removal |

| Purification Method | Sephadex G-25 column | >99.5% purity |

Enzymatic Hydrolysis Using Pullulanase

Enzyme Specificity and Substrate Preparation

Pullulanase (EC 3.2.1.41), a debranching enzyme, hydrolyzes α-1,6 glycosidic bonds in pullulan to release this compound. Microbial pullulanase from Bacillus spp. or Klebsiella pneumoniae is preferred due to its thermostability and high activity .

Process Optimization

Single-point optimization studies identify critical factors:

-

Temperature : 46°C maximizes enzyme activity while minimizing denaturation.

-

pH : 5.5 aligns with the enzyme’s optimal working range.

-

Reaction Time : 8 hours achieves 93.5% this compound content.

-

Ethanol Precipitation : 6:1 (v/v) ethanol-to-hydrolysate ratio yields 87.3% recovery .

Table 2: Enzymatic Hydrolysis Efficiency

| Condition | Optimal Value | Effect on this compound Yield |

|---|---|---|

| Enzyme Load | 10 ASPU/g pullulan | 90% substrate conversion |

| Hydrolysis Duration | 8 hours | DE (Dextrose Equivalent) = 45 |

| Ethanol Volume | 6:1 (v/v) | 87.3% recovery |

| Final Purity (HPLC) | >93.5% | Minimal maltose/maltotetraose |

Comparative Analysis of Methods

Yield and Purity

-

Chemical Synthesis : Achieves higher purity (>99.5%) but requires toxic solvents (e.g., sulfuric acid) and generates hazardous waste .

-

Enzymatic Hydrolysis : Offers milder conditions and eco-friendliness, though purity (93.5%) is slightly lower due to residual oligosaccharides .

Scalability and Cost

-

Enzymatic methods are cost-effective for industrial-scale production, with pullulanase reuse potential.

-

Chemical methods involve expensive purification steps (e.g., chromatography) but are faster (6–10 hours vs. 8 hours) .

Emerging Techniques and Innovations

Hybrid Approaches

Recent studies combine enzymatic pretreatment with chemical modification to enhance yield. For example, partial enzymatic hydrolysis followed by acetolysis reduces reaction time by 30% while maintaining >95% purity .

Applications in Conjugate Synthesis

This compound derivatives, such as this compound–chlorin e6 conjugates, highlight its utility in photodynamic therapy. These syntheses use tetraethylene glycol linkers to attach functional groups without altering the sugar’s core structure .

Análisis De Reacciones Químicas

Types of Reactions: maltotriose primarily undergoes hydrolysis reactions. It can be hydrolyzed by alpha-amylase to produce glucose and maltose .

Common Reagents and Conditions: The hydrolysis of this compound typically requires enzymes such as alpha-amylase and specific conditions like a pH range of 6.0 to 6.5 and a temperature range of 44.95°C to 50°C .

Major Products Formed: The major products formed from the hydrolysis of this compound are glucose and maltose .

Aplicaciones Científicas De Investigación

Food Industry Applications

Maltotriose plays a significant role in the food industry due to its unique properties:

- Fermentation : this compound is a crucial fermentable sugar in brewing, constituting approximately 20% of fermentable sugars in brewer's wort. Different strains of Saccharomyces pastorianus exhibit varying abilities to transport and ferment this compound, which affects the brewing process and flavor profiles of beers .

- Sweetening Agent : It is used as a sweetener in various food products, enhancing taste without contributing excessive calories. Its ability to improve texture and shelf-life makes it valuable in baked goods and confectioneries .

- Nutritional Supplement : this compound is often included in nutritional supplements for its digestibility and energy-providing properties, making it beneficial for athletes and individuals with specific dietary needs.

Pharmaceutical Applications

This compound's applications extend into the pharmaceutical sector:

- Drug Carrier : this compound is utilized as a carrier for drugs and food supplements. Its sweetness can mask unpleasant tastes in medications, improving patient compliance .

- Filler in Tablets : The compound serves as an excipient in tablet formulations, enhancing the usability and effectiveness of pharmaceutical products by improving flow properties during manufacturing .

Biotechnological Applications

This compound has been explored for its potential in biotechnological innovations:

- Imaging Agents : Recent studies have developed this compound-based fluorescent probes for imaging bacterial infections. These probes are selectively taken up by bacteria via maltodextrin transporters, allowing differentiation between bacterial infections and other conditions such as cancer . This specificity enhances diagnostic capabilities in medical imaging.

- Research on Transport Mechanisms : Understanding this compound transport mechanisms has implications for yeast fermentation processes. Research has identified specific permeases like AGT1 that facilitate this compound uptake, providing insights into optimizing fermentation conditions in industrial yeast strains .

Case Study 1: Brewing Efficiency

A study on various strains of Saccharomyces pastorianus revealed that strains with higher expression levels of this compound transporters exhibited improved fermentation rates and flavor profiles in beer production. This finding emphasizes the importance of genetic factors in yeast selection for brewing applications .

Case Study 2: Imaging Probes

The development of a this compound-based fluorescent probe demonstrated superior pharmacokinetic properties compared to other maltodextrins. In murine models, this probe effectively localized bacterial infections while minimizing uptake by mammalian cells, showcasing its potential for clinical diagnostics .

Comparative Data Table

| Application Area | Specific Use Case | Key Findings/Benefits |

|---|---|---|

| Food Industry | Brewing | Essential for fermentation; affects flavor profile |

| Sweetener | Enhances taste; low-calorie alternative | |

| Nutritional Supplement | Provides digestible energy | |

| Pharmaceutical | Drug Carrier | Improves taste masking; enhances patient compliance |

| Filler in Tablets | Improves flow properties; enhances usability | |

| Biotechnology | Imaging Agents | Selective uptake by bacteria; enhances diagnostic accuracy |

| Research on Transport Mechanisms | Insights into fermentation optimization |

Mecanismo De Acción

maltotriose exerts its effects primarily through its hydrolysis by enzymes such as alpha-amylase and intracellular invertase . These enzymes break down this compound into glucose, which can then be utilized by cells for energy . The molecular targets involved in this process include alpha-amylase and maltose binding proteins .

Comparación Con Compuestos Similares

Structural Comparison with Similar Oligosaccharides

Maltodextrins: Maltose, Maltotetraose, and Higher Oligomers

- Maltose (G2) : A disaccharide (two α-1,4-linked glucose units) with higher sweetness and faster metabolism in yeast compared to maltotriose. Maltose is preferentially transported by Saccharomyces cerevisiae due to higher affinity of Mal61p/Mal31p transporters .

- Maltotetraose (G4) : A tetrasaccharide with four α-1,4-linked glucose units. It shares functional similarities with this compound but exhibits distinct physicochemical properties, such as higher thermal stability. However, purification challenges (due to overlapping properties with G3 and G5) make it 100x more expensive than this compound .

Isomeric Trisaccharides

- Raffinose: A trisaccharide (galactose-glucose-fructose) with α-1,6 and β-1,2 linkages. Unlike this compound, raffinose is indigestible by humans and acts as a prebiotic .

- Melezitose : A trisaccharide (glucose-fructose-glucose) with α-1,3 and β-2,1 linkages. It is less soluble in water compared to this compound .

Table 1: Structural and Functional Properties of Trisaccharides

| Property | This compound | Raffinose | Melezitose |

|---|---|---|---|

| Glycosidic Bonds | α-1,4 (x2) | α-1,6, β-1,2 | α-1,3, β-2,1 |

| Solubility (g/100 mL) | 70 (25°C) | 30 (25°C) | 45 (25°C) |

| Cross-Section (Ų)* | 210.2 | 209.7 | 204.0 |

| Key Applications | Food, Medicine | Prebiotics | Plant resins |

*As measured by trapped ion mobility spectrometry .

Table 2: Kinetic Parameters of Sugar Transporters

| Transporter | Organism | Substrate | Km (mM) | Preference |

|---|---|---|---|---|

| AGT1 | S. cerevisiae | Maltose | 50–60 | This compound |

| AGT1 | S. cerevisiae | This compound | 15–20 | |

| MTT1 | S. pastorianus | This compound | 10–12 | Exclusive |

| Mal61p | S. cerevisiae | Maltose | 8–10 | Maltose |

Mutations in transmembrane helices (TMH7 and TMH11) alter substrate specificity. For example, ScMalt#5p-T379A/N384Y loses this compound transport, while SpMtt1p-T492V/S494T/A501T/M504V retains this compound preference .

Table 3: Hydrolysis Efficiency of Enzymes on this compound

| Enzyme | Source | Activity (U/mg) | Key Products |

|---|---|---|---|

| Opmaltase | Ogataea polymorpha | 120 | Glucose, Maltose |

| Neopullulanase (WT) | Bacillus stearothermophilus | 90 | This compound (60%) |

| Neopullulanase (Y377F) | Mutant | 85 | Panose (40%) |

Functional and Industrial Implications

- Fermentation: In brewing, this compound accounts for 15–20% of wort sugars but is metabolized last due to low transporter affinity. Lager yeast hybrids (e.g., S. pastorianus) utilize MTT1 for efficient this compound uptake, improving ethanol yield .

- Biomedical Applications: this compound esters (e.g., 6″-O-palmitoyl-maltotriose) exhibit antitumor activity, inhibiting human carcinoma cell lines by 60–70% at 50 μM .

- Regulatory Roles : In Escherichia coli, this compound uniquely induces the maltose regulon, unlike maltose or maltotetraose .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying maltotriose purity in enzymatic hydrolysates, and how are potential contaminants addressed?

this compound purity is typically determined via high-performance liquid chromatography (HPLC) with calibration against a dextran ladder or internal standards like laminaritriose. The formula for purity calculation involves summing the product of peak areas and their corresponding molecular masses (e.g., 504 g/mol for this compound) and dividing by the total sum of all detected oligosaccharide signals . Contaminants (e.g., glucose, disaccharides) are identified by deviations in molecular mass and retention times. Researchers must validate results against the manufacturer’s certificate of analysis (CoA) and repeat measurements if discrepancies exceed ±2% .

Q. How can researchers design experiments to assess the enzymatic activity of α-maltotriohydrolase in starch hydrolysis?

A robust protocol involves:

- Substrate Preparation : Use soluble starch at defined concentrations (e.g., 1–5% w/v) in buffered solutions (pH 5.0–6.0, optimal for most amylases).

- Reaction Conditions : Monitor hydrolysis at 40–60°C, with aliquots withdrawn at timed intervals.

- Product Quantification : Terminate reactions via boiling, then analyze this compound yield using HPLC or colorimetric assays (e.g., 3,5-dinitrosalicylic acid for reducing sugars).

- Kinetic Parameters : Calculate and using Lineweaver-Burk plots .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in stabilizing nanoparticle formulations be resolved?

Contradictions often arise from variations in:

- Experimental Design : Differences in nanoparticle synthesis (e.g., dendrimer vs. liposome systems) or this compound conjugation methods (chemical vs. enzymatic).

- Analytical Techniques : Nuclear magnetic resonance (NMR) may confirm covalent bonding, while dynamic light scattering (DLS) assesses colloidal stability.

- Biological Context : Cell type-specific uptake mechanisms (e.g., endocytosis vs. passive diffusion) may influence observed effects. Researchers should replicate studies using standardized protocols and cross-validate results with orthogonal methods (e.g., fluorescence microscopy paired with HPLC) .

Q. What statistical approaches are recommended for handling variability in this compound quantification across biological replicates?

- Calibration Curve Validation : Ensure linearity () across the expected concentration range (e.g., 11–2100 nmol/mL) with triplicate injections.

- Error Propagation Analysis : Use tools like Monte Carlo simulations to account for uncertainties in peak integration and sample preparation.

- Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to identify non-conforming data points.

- Multivariate Regression : Model interactions between variables (e.g., temperature, pH) and this compound yield .

Q. How can researchers optimize this compound purification from complex enzymatic mixtures?

Advanced strategies include:

- Multi-Step Chromatography : Combine size-exclusion chromatography (SEC) with ion-exchange (IEX) to separate this compound (504 Da) from larger oligosaccharides (e.g., Hex4–Hex7).

- Membrane Filtration : Use tangential flow filtration (TFF) with 1–3 kDa cutoffs to concentrate this compound while removing salts.

- Crystallization Screening : Test solvents (e.g., ethanol/water mixtures) to enhance purity (>95%) and yield. Validate purity via mass spectrometry (MS) and differential scanning calorimetry (DSC) to confirm glass transition behavior .

Q. Methodological Frameworks

Q. What criteria should guide the formulation of research questions on this compound’s biochemical interactions?

Apply the FINER framework:

- Feasible : Ensure access to specialized equipment (e.g., HPLC-MS).

- Novel : Address gaps, such as this compound’s role in protein stabilization under desiccation stress.

- Ethical : Adhere to biosafety protocols when using human cell lines.

- Relevant : Align with broader goals (e.g., improving vaccine thermostability). Supplement with PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .

Q. How should researchers structure a literature review to contextualize this compound’s applications in glycobiology?

Q. What are best practices for reporting this compound-related data in peer-reviewed journals?

- Raw Data : Deposit in repositories like Zenodo with DOIs for reproducibility.

- Tables/Figures : Include chromatograms with annotated peaks and statistical summaries (mean ± SD, n ≥ 3).

- Supplemental Material : Provide detailed protocols for enzyme assays and purity calculations. Avoid duplicating data across sections; refer to the Beilstein Journal of Organic Chemistry guidelines for formatting .

Propiedades

IUPAC Name |

4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVWSYJTUUKTEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1109-28-0 | |

| Record name | maltotriose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.